molecular formula C13H15N3O2S B185274 Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 40745-03-7

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B185274
CAS No.: 40745-03-7
M. Wt: 277.34 g/mol
InChI Key: DIVZUHGDJFOJDA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a phenyl group at the N1 position, a methylthio (-SMe) substituent at C3, and an ester (-COOEt) and amino (-NH2) group at C4 and C5, respectively. This scaffold is of significant interest in medicinal and agrochemical research due to its structural versatility, enabling diverse functionalization for tailored biological activities. Key synthetic routes involve cyclocondensation reactions of α,β-unsaturated carbonyl precursors with hydrazines, followed by modifications such as nucleophilic substitution or esterification .

Properties

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-11(14)16(15-12(10)19-2)9-7-5-4-6-8-9/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZUHGDJFOJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409307
Record name Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40745-03-7
Record name Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate. This reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, to form the desired pyrazole derivative . The reaction is usually carried out in ethanol with triethylamine as a catalyst under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated significant pharmacological activity, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Synthesis and Pharmacological Activity

A study published in ResearchGate examined the synthesis of various derivatives of this compound and their biological activities. The synthesized compounds were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibited notable inhibition of inflammation, suggesting potential therapeutic applications in treating conditions such as arthritis .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants.

Case Study: Herbicidal Activity

Research indicates that derivatives of this compound exhibit herbicidal properties against various weed species. A study evaluated the efficacy of these compounds in controlling weed growth in agricultural settings. Results showed a significant reduction in weed biomass, supporting their potential use as environmentally friendly herbicides .

Material Science

In addition to its biological applications, this compound has been investigated for its utility in material science, particularly in the synthesis of novel polymers.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicated that polymers modified with this compound demonstrated improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at the N1 Position

Compound Name N1 Substituent Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm) Biological Activity
Target Compound Phenyl 92 (synthetic yield) 140–143 δ 7.80–7.87 (m, 1H), 2.42 (s, 3H, -SMe) Fungicidal
Compound 1 2,3,5,6-Tetrafluorophenyl 92 140–143 δ 7.80–7.87 (m, 1H), 2.42 (s, 3H, -SMe) Enhanced antifungal activity vs. Botrytis cinerea
Compound 5 2,4,6-Trichlorophenyl 95 170–173 δ 7.96 (s, 2H, Ar-H), 2.35 (s, 3H, -SMe) High fungicidal activity (EC₅₀: 1.2 µg/mL)
Compound 13 Thiophene-2-carbonyl 95 >260 δ 8.21–8.29 (m, 1H), 2.49 (s, 3H, -SMe) Antibacterial (Gram-positive pathogens)
Quinolin-2-yl derivative Quinolin-2-yl N/A N/A N/A Broad-spectrum antimicrobial

Key Observations :

  • Electron-withdrawing groups (e.g., tetrafluoro, trichloro) at N1 enhance thermal stability (higher melting points) and fungicidal potency due to increased lipophilicity and target binding .
  • Aromatic heterocycles (e.g., thiophene, quinoline) shift activity toward antibacterial applications, likely due to improved membrane penetration .

Modifications at the C3 Position (Methylthio Group)

Compound Name C3 Substituent Yield (%) Key Spectral Data (¹³C-NMR δ, ppm) Biological Activity
Target Compound -SMe 92 δ 12.0 (-SMe) Fungicidal
Compound 4 Benzylthio (-SBn) 92 δ 15.0 (-SBn) Reduced activity vs. fungal strains
4-Chlorophenylamino derivative -NH(4-ClPh) 90 δ 143.4 (C-S) Antiproliferative (kinase inhibition)

Key Observations :

  • Bulkier thioether groups (e.g., benzylthio) reduce antifungal efficacy, possibly due to steric hindrance .
  • Amino-linked substituents (e.g., 4-chlorophenylamino) enable interactions with kinase active sites, highlighting the scaffold’s adaptability in drug design .

Functional Group Variations at C4 (Ester/Carboxylate)

Compound Name C4 Functional Group Key Spectral Data (HR-MS, [M+H]⁺) Applications
Target Compound -COOEt 350.0577 (calcd: 350.0581) Agrochemicals
Carbonitrile derivative -CN 303.0310 (calcd: 303.0322) Intermediate for further derivatization
Carboxamide derivative -CONH2 N/A Antimicrobial

Key Observations :

  • Ester groups (-COOEt) enhance solubility and bioavailability, making them preferable for agrochemical formulations .
  • Carbonitriles (-CN) serve as versatile intermediates for synthesizing Schiff bases or amines with expanded bioactivity .

Structural and Crystallographic Insights

  • Crystal Packing: The title compound’s analogs (e.g., compound 5 ) crystallize in monoclinic systems (space group P21/c), with intermolecular hydrogen bonds (N-H···O) stabilizing the lattice. Such packing patterns correlate with thermal stability .
  • Electron Density Maps : X-ray studies of analogs (e.g., thiophene derivatives ) reveal planar pyrazole cores, facilitating π-π stacking with biological targets .

Biological Activity

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammation. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The compound is synthesized through the condensation of various hydrazides with ketene dithioacetal. The process involves heating these reactants in an anhydrous ethanol environment, followed by recrystallization to yield the final product. The synthesis pathway is illustrated below:

  • Reactants : Hydrazides and ketene dithioacetal.
  • Conditions : Anhydrous ethanol, reflux for 4 hours.
  • Purification : Recrystallization from dimethylformamide.

The resulting compound has been characterized using techniques such as NMR and X-ray crystallography, confirming its molecular structure and purity.

Analgesic and Anti-inflammatory Properties

A series of studies have evaluated the analgesic and anti-inflammatory activities of this compound and its derivatives. In particular, compounds derived from this structure have shown promising results:

  • Significant Activities : Compounds 3a, 3c, and 3d exhibited notable analgesic and anti-inflammatory effects at doses of 25 mg/kg.
  • Ulcerogenic Potential : These compounds displayed lower ulcerogenic potential compared to standard NSAIDs like diclofenac sodium, indicating a favorable safety profile.

The following table summarizes the biological activities observed in various studies:

CompoundAnalgesic Activity (mg/kg)Anti-inflammatory ActivityUlcer Index
3a25SignificantLow
3c25Significant0.95
3d25Significant0.90

The proposed mechanism for the analgesic and anti-inflammatory effects involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, the presence of the methylthio group may enhance the lipophilicity of these compounds, potentially improving their bioavailability and efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on In Vivo Efficacy : In a controlled study, compounds derived from this pyrazole exhibited a reduction in pain response in animal models comparable to traditional analgesics.
  • Comparative Analysis with NSAIDs : When compared with standard NSAIDs like ibuprofen and diclofenac, these pyrazole derivatives showed reduced side effects while maintaining similar therapeutic efficacy.

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the amino group. For example, reacting 5-amino-3-methylthio-pyrazole-4-carboxylate with acid anhydrides or chlorides introduces diverse substituents . Characterization involves IR spectroscopy (C=O and N–H stretches), 1H NMR^1 \text{H NMR} (amine protons at δ 5.2–6.8 ppm), and mass spectrometry to confirm molecular weight. Elemental analysis ensures purity (>98%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm1^{-1}, amine N–H at ~3300 cm1^{-1}) .
  • 1H NMR^1 \text{H NMR} : Assigns aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methylthio protons (δ 2.5–2.7 ppm) .
  • X-ray Crystallography : Resolves 3D structure, confirming bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between aromatic rings .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is validated via:

  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 54.1%, H: 4.9%, N: 11.5%, S: 10.5%) .
  • Chromatography : HPLC or TLC with UV detection at 254 nm ensures no residual starting materials .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing substituents at the 5-amino position?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amino group for acylations .
  • Catalysis : Use of trifluoroacetic acid (TFA) accelerates cyclization in toluene, achieving yields >85% .
  • Temperature Control : Reactions at 80–100°C minimize side products (e.g., over-alkylation) .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 for anti-inflammatory activity). Docking scores (< -7 kcal/mol) indicate strong binding .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps to identify reactive sites (e.g., nucleophilic amino group) .

Q. What experimental and theoretical approaches resolve contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting)?

  • Variable Temperature NMR : Distinguishes dynamic effects (e.g., hindered rotation of the phenyl group) .
  • SC-XRD Validation : Single-crystal X-ray structures clarify ambiguous proton environments (e.g., confirming methylthio orientation) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S···H contacts) influencing spectral shifts .

Q. How do reaction conditions influence the regioselectivity of pyrazole ring functionalization?

  • Steric Effects : Bulky substituents (e.g., phenyl at position 1) direct electrophiles to the less hindered 5-amino group .
  • Electronic Effects : Electron-withdrawing groups (e.g., methylthio at position 3) activate the amino group for nucleophilic substitutions .

Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via LC-MS. Degradation products (e.g., hydrolyzed carboxylic acid) are identified at pH >10 .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>200°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

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